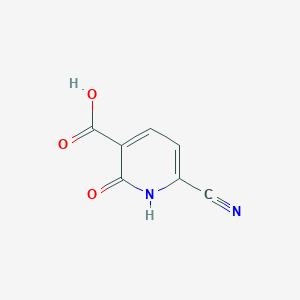

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 6-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid follows IUPAC guidelines for heterocyclic compounds. The parent structure is a pyridine ring, substituted with functional groups at positions 2, 3, and 6. The numbering begins at the nitrogen atom, with the ketone group (-C=O) at position 2, the carboxylic acid (-COOH) at position 3, and the cyano group (-CN) at position 6. The "1,2-dihydro" designation indicates partial saturation of the pyridine ring between positions 1 and 2.

The molecular formula is $$ \text{C}7\text{H}4\text{N}2\text{O}3 $$, with a molecular weight of 164.12 g/mol. Key identifiers include:

- SMILES : $$ \text{O=C(C1=CC=C(C#N)NC1=O)O} $$

- InChI Key : $$ \text{WQINTPBNSCVLQT-UHFFFAOYSA-N} $$

- CAS Registry Number : 81450-71-7

Comparative analysis of analogous compounds, such as 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CID 277832), reveals consistent naming conventions for cyano and oxo substituents on dihydropyridine frameworks.

Molecular Geometry and Tautomeric Forms

The compound adopts a planar conformation due to conjugation across the pyridine ring and substituents. X-ray crystallography of related structures, such as 6-hydroxynicotinic acid, demonstrates that the keto tautomer (2-oxo form) predominates in the solid state. This preference arises from stabilization via intramolecular hydrogen bonding between the carboxylic acid and ketone groups, as well as resonance effects.

Tautomeric equilibrium in solution depends on solvent polarity:

| Solvent Type | Dominant Tautomer | Rationale |

|---|---|---|

| Non-polar (e.g., CCl₄) | Enol form | Reduced stabilization of keto form |

| Polar (e.g., DMSO) | Keto form | Enhanced hydrogen-bond acceptance |

Substituent effects further influence tautomerism. Electron-withdrawing groups (e.g., -CN, -COOH) stabilize the keto form by delocalizing negative charge through the conjugated system. Computational studies on similar dihydropyridines predict a keto-enol equilibrium energy difference of $$ \Delta G \approx 2-3 \, \text{kJ/mol} $$, favoring the keto form in aqueous environments.

Comparative Analysis with Structural Analogs (Picolinic Acid Derivatives)

Picolinic acid (2-pyridinecarboxylic acid) serves as a foundational analog. Key differences include:

| Property | This compound | Picolinic Acid |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}4\text{N}2\text{O}3 $$ | $$ \text{C}6\text{H}5\text{NO}_2 $$ |

| Functional Groups | -CN, -COOH, -C=O | -COOH |

| Hydrogen Bonding Sites | 3 (keto O, carboxylic O, NH) | 1 (carboxylic O) |

| Conjugation | Extended π-system due to cyano and ketone groups | Limited to pyridine ring |

The cyano and ketone groups in the target compound enhance electron-withdrawing character , lowering the pKa of the carboxylic acid ($$ \text{p}Ka \approx 2.1 $$) compared to picolinic acid ($$ \text{p}Ka = 2.8 $$). This increased acidity facilitates coordination with metal ions in catalytic applications.

Crystallographic studies highlight divergent packing patterns. While picolinic acid forms linear chains via O-H···N hydrogen bonds, the title compound generates sheet-like structures through N-H···O and O-H···O interactions, as observed in 6-hydroxynicotinic acid derivatives. These structural distinctions underscore the role of substituents in modulating solid-state properties.

Properties

IUPAC Name |

6-cyano-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)6(10)9-4/h1-2H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINTPBNSCVLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate pyridine derivatives with cyano and keto functional groups. One common method involves the cyclization of 2-cyanoacetamide with malonic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyridinecarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential therapeutic properties, particularly in cancer treatment. Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

Case Study : A study demonstrated that derivatives synthesized from this compound showed promising results against the liver carcinoma cell line (HEPG2). These derivatives were compared to doxorubicin, a standard chemotherapy drug, revealing enhanced efficacy in certain cases.

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor. Its ability to bind to active sites of specific enzymes allows it to modulate biochemical pathways.

Mechanism of Action : The interaction with enzymes is primarily through competitive inhibition, where the compound blocks substrate access to the enzyme's active site . This property is valuable in designing drugs targeting specific metabolic pathways involved in diseases such as cancer and inflammation.

Cardiovascular Applications

Research has also highlighted the use of 6-cyano derivatives in cardiology. Certain derivatives exhibit positive inotropic effects, making them candidates for treating heart conditions.

Findings : A derivative known as 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid showed appreciable positive inotropic activity, although it was less effective than milrinone, a commonly used heart medication.

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules. Key activities include:

- Antitumor Activity : Demonstrated against liver carcinoma cells.

| Compound | Activity Type | Target Cell Line | Reference Drug | Efficacy Comparison |

|---|---|---|---|---|

| Derivative A | Antitumor | HEPG2 | Doxorubicin | Higher efficacy |

| Derivative B | Antitumor | HEPG2 | Doxorubicin | Comparable efficacy |

Mechanism of Action

The mechanism of action of 6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

Picolinic acid (2-pyridinecarboxylic acid): Differing by the position of the carboxylic acid group.

Nicotinic acid (3-pyridinecarboxylic acid):

Isonicotinic acid (4-pyridinecarboxylic acid): Featuring a carboxylic acid group at the 4-position.

Uniqueness

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both cyano and keto functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

6-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 81450-71-7) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group at the 6-position and a keto group at the 2-position of the pyridine ring, which contributes to its unique reactivity and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 164.12 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through interactions with receptors.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study reported that certain derivatives showed cytotoxic potential against human tumor cell lines, with one analog (24) being 2.5 times more active than doxorubicin against HT29 colon carcinoma cells .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Analog 24 | 0.4 | Most active against HT29 |

| Doxorubicin | 1.0 | Standard reference |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study:

- Analog 24 displayed antimicrobial activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli, alongside notable antifungal activity .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of pyridine derivatives:

- Hydroxyl Groups : Enhance antiproliferative activity.

- Cyano Group : Contributes to enzyme inhibition.

- Keto Group : Affects reactivity and interaction with biological targets.

Study on Antiproliferative Activity

A comprehensive study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including HeLa and MDA-MB-231:

- The presence of methoxy (-OCH₃) groups was associated with lower IC50 values, indicating enhanced activity .

| Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.069 |

| Compound B | MDA-MB-231 | 0.0046 |

Q & A

Q. What are the common synthetic routes for 6-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions followed by cyclization. For example, analogous pyridine derivatives are synthesized via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridines, using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene . Key parameters include:

- Catalyst loading : Higher Pd/Cu ratios (0.5–2 mol%) improve cyclization efficiency.

- Temperature : Reflux (~110–140°C) ensures complete ring closure.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >90% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR spectroscopy : Confirm the presence of the cyano group (δ ~110–120 ppm in NMR) and carboxylic acid proton (δ ~12–14 ppm in NMR) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% area under the curve) .

- Mass spectrometry : ESI-MS in negative ion mode should show [M–H] peaks matching the molecular weight (CHNO, theoretical 177.03 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for drug discovery due to its:

- Electrophilic cyano group : Enables nucleophilic substitutions to generate derivatives targeting enzymes (e.g., kinases) .

- Chelation potential : The carboxylic acid and pyridinone moieties may bind metal ions, useful in antimicrobial studies .

Standard workflows include in vitro enzyme inhibition assays (e.g., IC determination) and cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- Purity differences : Re-test compounds with HPLC-validated purity (>98%) to exclude batch effects .

- Structural analogs : Compare activities of closely related derivatives (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Q. What strategies optimize the reactivity of the cyano group for further derivatization?

- Methodological Answer : The cyano group can be modified via:

- Nucleophilic addition : React with amines (e.g., hydrazine) in ethanol/water (1:1) at 60°C to form amidine derivatives .

- Reduction : Use Pd/C under H (1 atm) to convert –CN to –CHNH, but monitor for over-reduction .

Protect the carboxylic acid with tert-butyl groups (BocO, DMAP catalyst) to prevent side reactions during these steps .

Q. What computational challenges arise when modeling tautomerism in this compound?

- Methodological Answer : The pyridinone ring exhibits keto-enol tautomerism, complicating molecular docking:

- DFT calculations : Use B3LYP/6-311+G(d,p) to compare tautomer energies. The keto form is typically more stable by ~5 kcal/mol .

- Protonation states : Account for pH-dependent ionization of the carboxylic acid (pKa ~2.5) in MD simulations .

- Docking software : Explicitly define tautomeric states in AutoDock Vina to avoid false positives in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.